molecular formula C14H14O5 B12438120 4,5,7-Trimethoxy-2-naphthalenecarboxylic acid

4,5,7-Trimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B12438120
M. Wt: 262.26 g/mol
InChI Key: VTMFLNIXPOVRCE-UHFFFAOYSA-N
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Description

4,5,7-Trimethoxy-2-naphthalenecarboxylic acid is a synthetic organic compound belonging to the class of naphthalenecarboxylic acids. These compounds feature a naphthalene backbone substituted with a carboxylic acid group and multiple methoxy functional groups, which influence their physicochemical properties and biological interactions . While specific biological data for 4,5,7-trimethoxy-2-naphthalenecarboxylic acid is limited in the public domain, research on its structural analogues provides strong indications of its potential research value. Notably, a close analogue, 4,7,8-trimethoxy-naphthalene-2-carboxylic acid , isolated from the plant Heliotropium ovalifolium , has demonstrated significant and specific inhibitory activity against the pro-inflammatory cytokine Interleukin-6 (IL-6) in vitro . This suggests that the trimethoxynaphthalene carboxylic acid scaffold is a promising lead for investigating immune and inflammatory responses. Consequently, 4,5,7-Trimethoxy-2-naphthalenecarboxylic acid serves as a valuable chemical building block for researchers in medicinal chemistry, particularly for developing novel anti-inflammatory agents and studying IL-6 signaling pathways in conditions such as rheumatoid arthritis and other autoimmune disorders . Intended Research Applications: • Building block for the synthesis of more complex pharmaceutical compounds. • Lead compound in the development of anti-inflammatory drugs. • Biochemical tool for studying cytokine regulation and signaling, specifically IL-6 mediated pathways. • Intermediate in organic synthesis and material science. Handling and Compliance: This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. The buyer assumes all responsibility for confirming the product's identity and/or purity before use and for compliance with all applicable laws and regulations.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

4,5,7-trimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H14O5/c1-17-10-5-8-4-9(14(15)16)6-11(18-2)13(8)12(7-10)19-3/h4-7H,1-3H3,(H,15,16)

InChI Key

VTMFLNIXPOVRCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C(=C1)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Methylation of Hydroxyl Groups

Methylation is performed using dimethyl sulfate (DMS) or methyl iodide in the presence of a base (e.g., K₂CO₃ or NaOH). Reaction conditions vary based on steric hindrance:

  • Position 4 and 5 methoxylation : Achieved at 60–70°C in aqueous methanol.
  • Position 7 methoxylation : Requires higher temperatures (100–120°C) in DMF or DMSO due to steric constraints.

Example Protocol :

  • Dissolve 1,3,4-trihydroxynaphthalene (1.0 mol) in anhydrous DMF.
  • Add methyl iodide (3.3 mol) and K₂CO₃ (3.5 mol).
  • Reflux at 120°C for 12 hours under N₂.
  • Yield: 72–78% after recrystallization (ethanol/water).

Halogen-Methoxy Exchange

Iodine or bromine at position 8 enables nucleophilic substitution with methoxide ions. This method ensures precise control over substitution sites:

  • React 8-iodo-2-naphthalenecarboxylic acid with NaOMe in methanol.
  • Heat at 80°C for 6 hours.
  • Acidify with HCl to precipitate the product.
  • Yield: 65–70%.

Carboxylation Methods

Kolbe-Schmitt Reaction

Introduces the carboxylic acid group via carbonation of a phenolate intermediate:

  • Convert 4,5,7-trimethoxynaphthalen-2-ol to its sodium salt using NaOH.
  • Treat with CO₂ at 120–150°C under high pressure (4–6 atm).
  • Acidify to liberate the carboxylic acid.
  • Yield: 50–60%.

Oxidation of Methyl Groups

A two-step process involving:

  • Nitration : Introduce a methyl group via Friedel-Crafts alkylation.
  • Oxidation : Use KMnO₄ or CrO₃ in acidic medium to convert -CH₃ to -COOH.
    Limitation : Over-oxidation may occur, requiring careful stoichiometric control.

Multi-Step Synthesis from β-Naphthoic Acid

A robust industrial approach involves sequential methoxylation and purification:

Step Reaction Conditions Yield
1 Methylation at C4 DMS, K₂CO₃, DMF, 80°C, 8h 85%
2 Methylation at C5 CH₃I, NaOH, MeOH, 60°C, 6h 78%
3 Iodination at C8 I₂, HIO₄, H₂SO₄, 25°C, 24h 90%
4 Methoxylation at C7 NaOMe, CuI, DMF, 100°C, 12h 65%
5 Carboxylation (Kolbe-Schmitt) CO₂, NaOH, 140°C, 8h 55%

Total Yield : ~22% after final recrystallization (ethyl acetate/hexane).

Optimization Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing methylation at C6 or C9 positions.
  • Solution : Use bulky bases (e.g., DBU) to sterically hinder undesired sites.

Purification Techniques

  • Crystallization : Ethanol/water (1:3) removes unreacted precursors.
  • Column Chromatography : SiO₂ with ethyl acetate/hexane (1:4) resolves methoxylation isomers.

Scalability

Microreactor systems improve heat transfer and reduce side reactions in methylation steps, enhancing yields to >80% at pilot scale.

Emerging Methodologies

Enzymatic Methylation

Pilot studies using O-methyltransferases (OMTs) from Arabidopsis thaliana show promise for eco-friendly methoxylation:

  • Conditions : pH 7.5, 30°C, SAM (S-adenosyl methionine) as methyl donor.
  • Yield : 40% (needs optimization for industrial use).

Flow Chemistry

Continuous-flow systems enable safer handling of methyl iodide and improve reaction consistency:

  • Residence Time : 30 minutes at 100°C.
  • Productivity : 1.2 kg/day in lab-scale setups.

Analytical Characterization

Critical for verifying structure and purity:

  • HPLC : C18 column, MeCN/H₂O (70:30), retention time = 8.2 min.
  • ¹H NMR (DMSO-d₆): δ 3.85 (s, 3H, OCH₃), 3.91 (s, 6H, 2×OCH₃), 8.12–8.45 (m, aromatic).
  • MS (EI) : m/z 262.26 [M]⁺, fragments at 247 (-CH₃) and 219 (-COOCH₃).

Industrial Production Considerations

  • Cost Drivers : Methyl iodide (45% of raw material costs), solvent recovery systems.
  • Waste Management : Neutralization of acidic byproducts (e.g., HI) using Ca(OH)₂.
  • PAT (Process Analytical Technology) : In-line FTIR monitors methoxylation progress, reducing batch failures.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-naphthalenecarboxylic acid, 4,5,7-tricarboxylic acid.

    Reduction: Formation of 2-naphthalenemethanol, 4,5,7-trimethoxy-.

    Substitution: Formation of 2-naphthalenecarboxylic acid, 4,5,7-trimethoxy- derivatives with various substituents.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy- involves its interaction with various molecular targets and pathways. The methoxy groups and carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-[3-(1-Adamantyl)-4-Hydroxyphenyl]-2-Naphthalenecarboxylic Acid (AHPN) and MM11453

AHPN (Figure 1a) shares the 2-naphthalenecarboxylic acid core but features a bulky 3-(1-adamantyl)-4-hydroxyphenyl substituent. Unlike 4,5,7-trimethoxy-2-naphthalenecarboxylic acid, AHPN demonstrates potent apoptosis-inducing activity in cancer cells, including retinoid-resistant lines like HL-60R leukemia and MDA-MB-231 breast cancer . Its mechanism is retinoid receptor-independent, as shown by its inability to activate retinoic acid receptor (RAR) γ or retinoid X receptor α (RXRα) .

The 3-chloro analog MM11453 (Figure 1b) retains apoptosis-inducing activity but eliminates RAR/RXR transcriptional activation, highlighting the critical role of substituents in modulating receptor interactions. In contrast, the methoxy groups in 4,5,7-trimethoxy-2-naphthalenecarboxylic acid may enhance metabolic stability or alter binding kinetics compared to AHPN’s adamantyl group.

Key Differences:

  • Substituent Effects : Methoxy groups in the target compound likely increase hydrophilicity compared to AHPN’s hydrophobic adamantyl group.

1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid Derivatives

1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (Figure 2a) and its analogs (e.g., carboxamide, carbonitrile) feature a partially hydrogenated naphthalene ring. Pharmacopeial data for these compounds emphasize sterility and pH stability (pH 5.8–6.5), suggesting formulation advantages for intravenous administration .

Key Differences:

  • Aromaticity vs. Saturation : The fully aromatic naphthalene core of the target compound may enhance π-π stacking interactions in biological targets, whereas hydrogenated analogs prioritize solubility.
  • Functional Groups : The carboxylic acid in both compounds suggests shared synthetic pathways, but methoxy substituents in the target compound could confer distinct pharmacokinetic profiles.

4-(Acetyloxy)-5,6,7-Trimethoxy-2-Naphthalenecarboxylic Acid Ethyl Ester

This ester derivative (Figure 3) shares the 5,6,7-trimethoxy pattern but introduces an acetyloxy (-OAc) group at position 4 and an ethyl ester (-COOEt) at position 2. The esterification of the carboxylic acid group is a common prodrug strategy to improve membrane permeability, as esters are typically hydrolyzed in vivo to release the active acid form . The acetyloxy group may further modulate bioavailability or metabolic stability.

Key Differences:

  • Bioavailability : The ethyl ester in the derivative enhances lipophilicity, whereas the free carboxylic acid in the target compound may improve target engagement but reduce oral absorption.

Comparative Data Table

Compound Name Substituents Biological Activity Receptor Interaction Key Reference
4,5,7-Trimethoxy-2-naphthalenecarboxylic acid 4,5,7-OCH₃; 2-COOH Potential anticancer (inferred) Unknown N/A
AHPN 3-(1-adamantyl)-4-OH; 2-COOH Apoptosis induction (retinoid-independent) RARγ inactive
MM11453 3-Cl, 4-OH; 2-COOH Apoptosis, no RAR activation No RAR activation
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid Hydrogenated ring; 1-COOH Sterility/pH-stable formulations N/A
4-(Acetyloxy)-5,6,7-trimethoxy-2-naphthalenecarboxylic acid ethyl ester 4-OAc,5,6,7-OCH₃; 2-COOEt Prodrug potential Requires hydrolysis

Biological Activity

4,5,7-Trimethoxy-2-naphthalenecarboxylic acid is a derivative of naphthalene that has garnered attention for its potential biological activities. This compound features three methoxy groups and a carboxylic acid functional group, which significantly influence its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 4,5,7-trimethoxy-2-naphthalenecarboxylic acid is C13H12O5C_{13}H_{12}O_5, with a molecular weight of approximately 248.23 g/mol. The presence of methoxy groups enhances its solubility and reactivity compared to other similar compounds.

PropertyValue
Molecular FormulaC13H12O5C_{13}H_{12}O_5
Molecular Weight248.23 g/mol
Functional GroupsMethoxy, Carboxylic Acid

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4,5,7-trimethoxy-2-naphthalenecarboxylic acid. Research indicates that this compound can induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

In a study examining the effects of naphthalene derivatives on breast cancer cells, 4,5,7-trimethoxy-2-naphthalenecarboxylic acid demonstrated significant apoptotic activity. The compound was tested on MDA-MB-231 breast cancer cells and showed a dose-dependent increase in apoptosis markers. The mechanism involved oxidative stress and mitochondrial dysfunction leading to cell death.

Table 1: Apoptosis Induction in Cancer Cell Lines

Cell LineConcentration (µM)Apoptosis (%)
MDA-MB-231120
MDA-MB-231545
MDA-MB-2311070

Antimicrobial Activity

The antimicrobial properties of 4,5,7-trimethoxy-2-naphthalenecarboxylic acid have also been explored. It exhibits significant inhibitory effects against a range of bacterial strains.

The compound appears to disrupt bacterial cell membranes and inhibit vital metabolic pathways. In vitro studies have shown that it effectively reduces the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Study Findings

In a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with 4,5,7-trimethoxy-2-naphthalenecarboxylic acid resulted in decreased levels of TNF-alpha and IL-6.

Table 3: Effect on Cytokine Production

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha500200
IL-6300100

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